Tribenzoyloxysilyl Benzoate
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Overview
Description
Benzocaine is a local anesthetic commonly used in medical applications . It exhibits triple action including pain relieving, antioxidative, and antimicrobial activity . Benzoic acid is a common component in various applications and is considered a progenitor of the series of aromatic carboxylic acids .
Synthesis Analysis
Benzocaine can be synthesized through numerous methods including green approaches . The synthesis of benzocaine and its reactions provide structures with antimicrobial, anti-inflammatory, and anticancer activities .Molecular Structure Analysis
The molecular structure of compounds like benzocaine can be analyzed using techniques like X-ray powder diffraction (PXRD) supported by FT-IR spectroscopy coupled with density functional theory (DFT) calculations .Chemical Reactions Analysis
Electrophilic and nucleophilic reactions of benzocaine are common procedures to construct a library of benzocaine derivatives . These reactions provide structures with various biological activities .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds can be analyzed using techniques like Dynamic Mechanical Analysis (DMA) and Thermal Analysis . For example, the vaporization thermodynamics of a series of alkyl benzoates have been studied .Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
tribenzoyloxysilyl benzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H20O8Si/c29-25(21-13-5-1-6-14-21)33-37(34-26(30)22-15-7-2-8-16-22,35-27(31)23-17-9-3-10-18-23)36-28(32)24-19-11-4-12-20-24/h1-20H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMYANNUSOCIPFZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)O[Si](OC(=O)C2=CC=CC=C2)(OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H20O8Si |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
512.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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